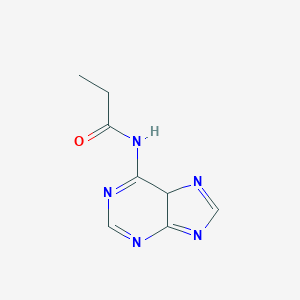

N-(5H-purin-6-yl)propanamide

Description

N-(5H-Purin-6-yl)propanamide is a purine derivative characterized by a propanamide group (-CH2CH2CONH2) attached to the 6-position of the purine ring. Purine derivatives are widely studied for their roles as enzyme inhibitors (e.g., xanthine oxidase), herbicides, and bioactive intermediates in drug development .

Key structural features of this compound include:

- Purine core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 7.

- Propanamide substituent: A linear three-carbon chain terminating in an amide group at position 4.

Properties

CAS No. |

37385-05-0 |

|---|---|

Molecular Formula |

C8H9N5O |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

N-(5H-purin-6-yl)propanamide |

InChI |

InChI=1S/C8H9N5O/c1-2-5(14)13-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3,(H,9,10,11,12,13,14) |

InChI Key |

XNMMXEJBSBKSSG-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=NC=NC2=NC=NC21 |

Canonical SMILES |

CCC(=O)NC1=NC=NC2=NC=NC21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Purine-Based Amides

(a) N-(9H-Purin-6-yl)isobutyramide (CAS 109153-46-0)

- Structure : Features a branched isobutyramide group (-CH(CH3)CONH2) at the purine’s 6-position.

- Molecular Formula : C9H11N5O (MW 205.22 g/mol) vs. C8H9N5O (estimated MW 191.19 g/mol for N-(5H-purin-6-yl)propanamide) .

(b) 5-Substituted N-(9H-Purin-6-yl)-1,2-oxazole-3-carboxamides

- Structure : Incorporates an oxazole-carboxamide moiety instead of a simple alkylamide.

- Activity: Demonstrated potent xanthine oxidase (XO) inhibition, with IC50 values in the nanomolar range. Substitutions at the 5-position of the oxazole ring significantly modulate inhibitory potency .

- This structural difference may explain the superior XO inhibition of oxazole derivatives .

(c) Propanamide, 2-amino-3-phenyl (from bioherbicidal studies)

- Structure : A phenyl-substituted propanamide lacking the purine core.

- Application: Reported as a novel bioherbicidal agent in plant species, highlighting the role of aromatic substituents in phytotoxicity .

- Comparison : The absence of the purine ring in this compound shifts its mode of action from enzyme inhibition (common in purine analogs) to direct herbicidal activity.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.